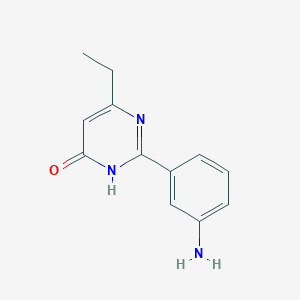

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Vue d'ensemble

Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (color, form, etc.) and any distinctive odors.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what the reaction mechanisms are.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Applications De Recherche Scientifique

-

Boronic Acids for Sensing Applications

- Application Summary : Boronic acids, which can interact with diols and strong Lewis bases, are increasingly used in various sensing applications .

- Methods : The sensing applications can be homogeneous assays or heterogeneous detection .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Europium Complexes Based on Aminophenyl

- Application Summary : A series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates have been synthesized .

- Methods : These complexes are used in the development of a red-emitting material excited by blue light .

- Results : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .

-

- Application Summary : The synthesis of a highly sensitive, colorimetric metal probe that shows distinct selectivity for the detection of Cu2+ ion in various real water samples .

- Methods : The chemosensor is based on (E)-2-(1-(3-aminophenyl)ethylideneamino)benzenethiol (C1) .

- Results : This chemosensor provides a distinct color change upon interaction with Cu2+ ions, allowing for easy and rapid detection .

-

Imidazopyridine Derivatives for Diseases of Neglected Populations (DNPs)

- Application Summary : Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .

- Methods : The mode of action of IMPs is via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents, respectively .

- Results : A substituted 2-(3-aminophenyl)imidazopyridine analogue was found to have strong in vitro antiparasitic activity (an EC 50 of 2 nM). Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure (in mice) .

-

Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane

- Application Summary : Polyimides (PIs) are step or condensation polymers derived from either aliphatic or aromatic dianhydrides and diamines or their derivatives .

- Methods : These polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .

- Results : The obtained polyimides were soluble in various solvents, exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

-

Molecularly Imprinted Polymers (MIPs) for Sensor Development

- Application Summary : MIPs, a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications .

- Methods : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors .

- Results : MIPs have been used in various applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment .

-

Imidazopyridine Derivatives for Diseases of Neglected Populations (DNPs)

- Application Summary : Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .

- Methods : The mode of action of IMPs is via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents, respectively .

- Results : A substituted 2-(3-aminophenyl)imidazopyridine analogue was found to have strong in vitro antiparasitic activity (an EC 50 of 2 nM). Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure (in mice) .

-

Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane

- Application Summary : Polyimides (PIs) are step or condensation polymers derived from either aliphatic or aromatic dianhydrides and diamines or their derivatives .

- Methods : These polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .

- Results : The obtained polyimides were soluble in various solvents, exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

-

Molecularly Imprinted Polymers (MIPs) for Sensor Development

- Application Summary : MIPs, a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications .

- Methods : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors .

- Results : MIPs have been used in various applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with handling or disposing of the compound.

Orientations Futures

This would involve discussing potential future research directions, such as new applications for the compound, ways to improve its synthesis, or ways to modify its structure to enhance its properties.

I hope this general information is helpful. If you have any specific questions about these types of analysis, feel free to ask!

Propriétés

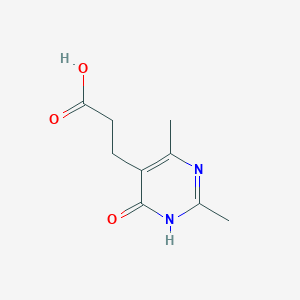

IUPAC Name |

2-(3-aminophenyl)-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-10-7-11(16)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGIACRJQWYQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255843 | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one | |

CAS RN |

1118787-02-2 | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

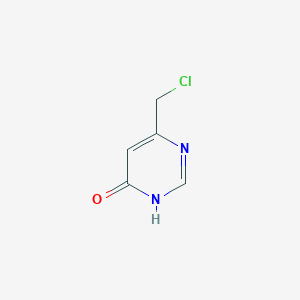

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)

![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)